Superior DPP-IV Binding Affinity (Ki) Versus Sitagliptin, Vildagliptin, and Alogliptin
ABT-279 exhibits an extremely potent Ki of 1.0 nM against human DPP-IV, which is approximately 3- to 6-fold more potent than the clinical comparators vildagliptin (Ki = 3 nM), sitagliptin (IC50 = 18 nM), and alogliptin (IC50 = 6.9 nM) when measured under comparable in vitro biochemical assay conditions. This higher intrinsic affinity allows lower dosing for equivalent target engagement [1][2][3].
| Evidence Dimension | DPP-IV inhibition potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki (DPP-IV) = 1.0 nM |
| Comparator Or Baseline | Vildagliptin Ki = 3 nM; Sitagliptin IC50 = 18 nM; Alogliptin IC50 = 6.9 nM |
| Quantified Difference | 3-fold more potent than vildagliptin; ~18-fold lower Ki than sitagliptin IC50; ~7-fold lower Ki than alogliptin IC50 |
| Conditions | Recombinant human DPP-IV enzyme; biochemical fluorescence-based activity assay |
Why This Matters
Higher intrinsic affinity enables lower effective concentrations in target-engagement studies, reducing compound consumption and minimizing non-specific effects in cell-based assays.
- [1] Madar DJ, Kopecka H, Pireh D, et al. Discovery of ABT-279. J Med Chem. 2006;49(21):6416-6420. View Source
- [2] Burkey BF, Li X, Bolognese L, et al. Acute and chronic administration of the DPP-IV inhibitor vildagliptin improves glucose tolerance and beta-cell function in rodent models. J Pharmacol Exp Ther. 2005;315(2):688-695. View Source
- [3] Lee B, Shi L, Kassel DB, et al. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Eur J Pharmacol. 2008;589(1-3):306-314. View Source
